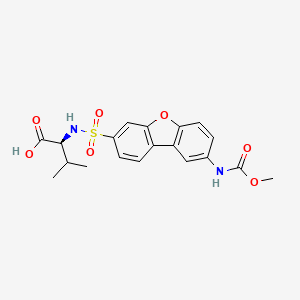![molecular formula C9H21N2O2+ B10826002 [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium](/img/structure/B10826002.png)
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium is a quaternary ammonium compound with a complex structure that includes an ethoxy group, an oxo group, and a propylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 3-oxopropanoate and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide to facilitate the nucleophilic substitution.
Procedure: Ethyl 3-oxopropanoate is reacted with dimethylamine in an anhydrous solvent like ethanol. The mixture is heated to reflux, allowing the formation of the intermediate compound.
Quaternization: The intermediate is then quaternized using an alkylating agent such as ethyl iodide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to control reaction parameters such as temperature, pressure, and reactant feed rates.
Purification: Employing techniques like distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium: vs. : The methoxy variant has different solubility and reactivity profiles.
This compound: vs. : The methyl variant shows different steric and electronic effects.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H21N2O2+ |
|---|---|
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium |
InChI |
InChI=1S/C9H21N2O2/c1-5-11(3,4)10-8-7-9(12)13-6-2/h10H,5-8H2,1-4H3/q+1 |
InChI-Schlüssel |
FFDQFVOPLNEVBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(C)NCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


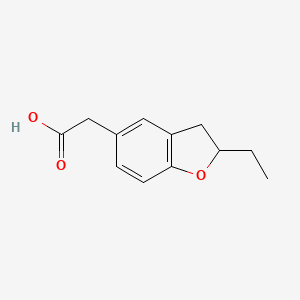
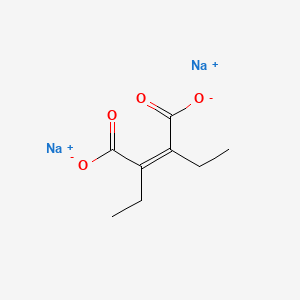
![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)
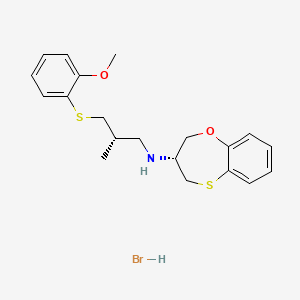
![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)
![N-[4-[2-hydroxy-3-[methyl(quinolin-2-ylmethyl)amino]propoxy]phenyl]methanesulfonamide](/img/structure/B10825953.png)
![9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B10825960.png)
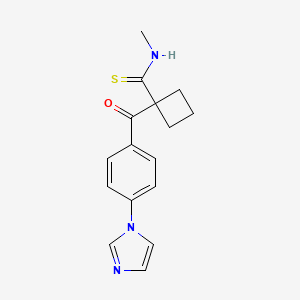
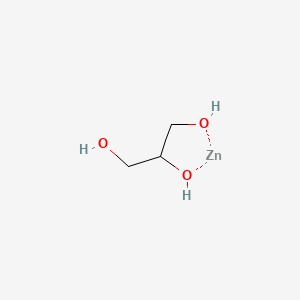
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825976.png)
![2-[(2r)-Butan-2-Yl]-4-{4-[4-(4-{[(2r,4s)-2-(2,4-Dichlorophenyl)-2-(1h-1,2,4-Triazol-1-Ylmethyl)-1,3-Dioxolan-4-Yl]methoxy}phenyl)piperazin-1-Yl]phenyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B10825984.png)
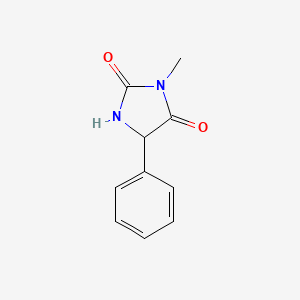
![N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide](/img/structure/B10826004.png)
